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a-D-Maltose octaacetate

Cat. No.: B133409
CAS No.: 6920-00-9
M. Wt: 678.6 g/mol
InChI Key: WOTQVEKSRLZRSX-WBFYAMQWSA-N
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Description

Contextual Significance within Carbohydrate Chemistry

In carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates requires precise control over chemical reactions at specific positions on the sugar rings. The hydroxyl groups of carbohydrates are chemically similar, making selective reactions challenging. α-D-Maltose octaacetate exemplifies the use of protecting groups in this field. By converting the reactive hydroxyl groups to more stable acetate (B1210297) esters, chemists can prevent these positions from reacting, thereby directing subsequent chemical modifications to other desired locations. chemicalbook.comcymitquimica.com

The compound is synthesized from D-(+)-maltose through acetylation, often using acetic anhydride (B1165640) in the presence of a catalyst. chemsynlab.comnih.gov This process yields a stable, crystalline solid that can be purified and stored, serving as a ready building block for more complex syntheses. chemicalbook.comsynthose.com Its stability and defined structure make it a fundamental starting material for the multi-step synthesis of various carbohydrate-based molecules.

Table 1: Physical and Chemical Properties of α-D-Maltose Octaacetate

Property Value
CAS Number 6920-00-9 chemicalbook.comnih.govscbt.com
Molecular Formula C₂₈H₃₈O₁₉ nih.govscbt.com
Molecular Weight 678.59 g/mol nih.govscbt.com
Appearance White to Off-White Solid chemicalbook.com
Melting Point 74-77 °C chemicalbook.com
Boiling Point (Predicted) 683.1 ± 55.0 °C chemicalbook.com
Density (Predicted) 1.37 ± 0.1 g/cm³ chemicalbook.com
Solubility Soluble in chloroform (B151607) and methanol (B129727) (slightly). chemicalbook.com Also soluble in DCM, DMF, DMSO, and ethyl acetate.

| Storage Temperature | -20°C chemicalbook.comsynthose.com |

Foundational Role as a Glycosyl Intermediate

One of the most critical roles of α-D-maltose octaacetate is as a glycosyl intermediate, specifically a glycosyl donor, in the formation of glycosidic bonds. A glycosidic bond is the linkage that connects a carbohydrate to another molecule. The synthesis of these bonds, known as glycosylation, is a cornerstone of carbohydrate chemistry.

Research has demonstrated the use of maltose (B56501) octaacetate in glycosylation reactions catalyzed by Lewis acids like stannic tetrachloride. researchgate.netcdnsciencepub.com For instance, the reaction of maltose octaacetate with alcohols, such as 8-ethoxycarbonyloctanol, can yield both α- and β-glycosides. researchgate.netcdnsciencepub.com The stereochemical outcome of the reaction can often be controlled by adjusting reaction conditions like temperature and time. For example, reactions conducted at low temperatures (e.g., -10 °C) tend to favor the formation of β-glycosides, while prolonged reaction times at room temperature can lead to the anomerization of the initial product to form the α-glycoside. researchgate.netresearchgate.net

This capacity to act as a precursor for both anomers is significant. Maltose octaacetate can be converted into other reactive intermediates, such as glycosyl bromides, by treatment with HBr in acetic acid. nih.gov These intermediates are then used to synthesize complex structures like thioglycosides, which are themselves valuable donors for creating branched oligosaccharides and glycopeptides. nih.govnih.gov

Overview of Current Research Trajectories

Current research continues to leverage α-D-maltose octaacetate as a fundamental building block in various areas of glycoscience. One significant trajectory is the synthesis of artificial carbohydrate antigens. By functionalizing glycosides derived from maltose octaacetate, scientists can create molecules that, when linked to proteins, can be used to elicit specific immune responses, aiding in immunological studies and vaccine development. researchgate.netcdnsciencepub.com

The compound is also integral to the study of protein-carbohydrate interactions, a central theme in glycomics. researchgate.net The synthesis of well-defined oligosaccharides, which often starts from protected intermediates like α-D-maltose octaacetate, is essential for probing the binding specificities of carbohydrate-binding proteins (lectins) and glycosyl-processing enzymes. researchgate.net

Furthermore, acetylated carbohydrates, including maltose octaacetate, are being explored for their potential in materials science and nanotechnology. Research on the related β-anomer suggests applications as scaffolds for tissue engineering, as carriers in drug delivery systems, and as templates for the synthesis of nanomaterials. chemsynlab.com While these applications are more extensively documented for the β-form, the underlying principles of using a stable, functionalizable carbohydrate scaffold are applicable to α-D-maltose octaacetate as well, pointing to potential future research directions.

Table 2: List of Chemical Compounds

Compound Name
α-D-Maltose octaacetate
α-D-Glucose
Acetic anhydride
Stannic tetrachloride
8-Ethoxycarbonyloctanol
Hydrogen bromide
Thioglycosides
Glycopeptides
β-D-Maltose octaacetate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O19 B133409 a-D-Maltose octaacetate CAS No. 6920-00-9

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEKSRLZRSX-WBFYAMQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466014
Record name 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6920-00-9
Record name 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of α D Maltose Octaacetate

Regioselective Deacetylation Reactions

The selective removal of specific acetyl groups from the peracetylated maltose (B56501) framework is a cornerstone of its use as a synthetic intermediate. This regioselectivity allows for the targeted modification of the carbohydrate structure.

Anomeric Deacetylation for Hemiacetal Formation

The most common regioselective reaction involving α-D-Maltose octaacetate is the deacetylation at the anomeric carbon (C-1) to yield the corresponding hemiacetal (heptaacetate). This transformation is crucial as it unmasks the most reactive hydroxyl group, paving the way for the formation of glycosyl donors. masterorganicchemistry.com Various reagents have been developed to achieve this selective conversion with high efficiency.

A number of methods have been proven effective for this purpose. For instance, the reaction of β-maltose octaacetate with piperidine (B6355638) in tetrahydrofuran (B95107) yields the anomerically unsubstituted heptaacetate. researchgate.netresearchgate.net Similarly, hydrazine (B178648) hydrate (B1144303) in acetonitrile (B52724) has been used to selectively remove the C-1 acetyl group from peracetylated disaccharides, including maltose octaacetate, to give the corresponding heptaacetates with a free hydroxy group at the anomeric position. researchgate.net Other reagents like ethylenediamine (B42938) in acetic acid and zinc acetate (B1210297) have also been employed to facilitate this selective deprotection. researchgate.netsemanticscholar.org More recently, alkali metal fluorides such as cesium fluoride (B91410) (CsF) in polyethylene (B3416737) glycol (PEG-400) have been shown to be an excellent medium for practical anomeric deacetylation. researchgate.net

Reagent/CatalystSolventConditionsOutcome
Hydrazine HydrateAcetonitrile-Predominantly heptaacetate with free OH at C-1 researchgate.net
PiperidineTetrahydrofuran (THF)-Crystalline, anomerically unsubstituted heptaacetate researchgate.netresearchgate.net
Zinc Acetate--Selective anomeric deacetylation semanticscholar.org
MgO/MeOHMethanol (B129727)Reflux, 4-5hAnomeric deacetylation of lactose (B1674315) octaacetate urmia.ac.ir
Cesium Fluoride (CsF)PEG-400-Practical anomeric deacetylation researchgate.net

Selective Hydroxyl Group Deprotection

Beyond the anomeric position, the selective deprotection of other hydroxyl groups is synthetically valuable for creating glycosyl acceptors or for modifications at other positions of the disaccharide. While challenging due to the similar reactivity of the secondary hydroxyl groups, certain methods can achieve this. researchgate.net

For example, treatment of maltose octaacetate with a higher equivalence of hydrazine hydrate can lead to the removal of multiple acetyl groups. One study reported that using 2.5 equivalents of hydrazine hydrate resulted in an intractable mixture, but in another instance, it yielded a tetraacetate with free hydroxyl groups located at the C-1, C-2, C-2', and C-3 positions. researchgate.netresearchgate.net Enzymatic methods are particularly powerful for achieving high regioselectivity. Lipases and proteases have been successfully used for the regioselective deacetylation of sucrose (B13894) octaacetate, suggesting similar strategies could be applied to maltose octaacetate to obtain specific hepta- or hexa-acetates. nih.govplu.mx

Glycosylation Reactions and Donor/Acceptor Chemistry

Once α-D-Maltose octaacetate has been selectively deacetylated, it can be converted into either a glycosyl donor or a glycosyl acceptor, which are the fundamental building blocks for oligosaccharide synthesis.

Formation of Glycosyl Donors (e.g., Trichloroacetimidates)

Following anomeric deacetylation to form the hepta-O-acetyl maltose, the resulting hemiacetal can be activated to form a glycosyl donor. One of the most robust and widely used methods for this is the Schmidt trichloroacetimidate (B1259523) method. urmia.ac.ir The hemiacetal is reacted with trichloroacetonitrile (B146778) in the presence of a base, such as sodium hydride or potassium carbonate, to form a glycosyl trichloroacetimidate.

This maltosyl trichloroacetimidate is a highly effective glycosyl donor. The trichloroacetimidate group at the anomeric position acts as an excellent leaving group upon activation with a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) or boron trifluoride etherate), facilitating the formation of a glycosidic bond. nih.gov

Nucleophilic Displacement Reactions

The core of glycosylation chemistry involves the nucleophilic displacement of the leaving group at the anomeric center of a glycosyl donor by a hydroxyl group from a glycosyl acceptor. rsc.orgresearchgate.net When a maltosyl donor, such as the trichloroacetimidate, is activated by a Lewis acid, an oxocarbenium ion-like transition state is formed. A nucleophile, typically a free hydroxyl group on a glycosyl acceptor, can then attack the anomeric carbon.

The stereochemical outcome of this reaction (α or β linkage) is influenced by several factors, including the solvent, the nature of the protecting groups, and the reaction conditions. researchgate.net For donors with a participating group (like an acetyl group) at the C-2 position, the reaction typically proceeds through a neighboring group participation mechanism, leading to the formation of a 1,2-trans-glycosidic linkage.

Thiolglycoside Synthesis

Thioglycosides are valuable intermediates in glycosylation chemistry due to their stability and the diverse methods available for their activation. nih.govumsl.edu They can be synthesized from peracetylated sugars like α-D-Maltose octaacetate. An efficient method involves the reaction of the per-acetate with a thiol (e.g., ethanethiol (B150549) or thiophenol) in the presence of a promoter, such as triflic acid (TfOH). rsc.org

The reaction proceeds via the activation of the anomeric acetate, followed by nucleophilic attack by the thiol. The amount of triflic acid can be tuned to optimize the reaction rate and yield. rsc.org The resulting thioglycosides are stable glycosyl donors that can be activated under specific conditions (e.g., using N-iodosuccinimide and a catalytic amount of a Lewis acid) to participate in further glycosylation reactions. nih.govresearchgate.net

Reaction TypeStarting MaterialKey ReagentsProduct
Trichloroacetimidate FormationHepta-O-acetyl-α,β-D-maltoseTrichloroacetonitrile, Base (e.g., K₂CO₃)Maltosyl trichloroacetimidate donor
GlycosylationMaltosyl trichloroacetimidate, Glycosyl acceptorLewis Acid (e.g., TMSOTf)Disaccharide/Oligosaccharide
Thioglycoside Synthesisα-D-Maltose octaacetateThiol (R-SH), Triflic Acid (TfOH)Maltosyl thioglycoside donor rsc.org

Preparation of Functionalized Maltose Derivatives

The transformation of α-D-maltose octaacetate into functionalized molecules is a cornerstone of modern glycochemistry. This often involves the strategic introduction of chemical moieties that can serve as points of attachment for other molecules or as reactive handles for specific ligation chemistry.

The covalent attachment of maltose derivatives to other molecules, surfaces, or polymers often requires the use of linkers or spacers. These chemical bridges can modulate solubility, reduce steric hindrance, and provide a reactive terminus for conjugation. Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity and biocompatibility.

A common strategy for integrating a linker involves creating a reactive functional group on the maltose scaffold. For instance, α-D-maltose octaacetate can be selectively deacetylated at one of its primary hydroxyl groups (e.g., at the C6' position) to provide a site for modification. This free hydroxyl group can then be activated, for example, by reaction with succinic anhydride (B1165640) to form a terminal carboxylic acid. This carboxyl group can subsequently be coupled to an amine-terminated linker, such as an amino-PEG molecule, through a standard amide bond formation reaction. This process effectively attaches a flexible, hydrophilic spacer to the maltose unit, ready for further functionalization. This approach has been adapted for the functionalization of magnetic nanoparticles with maltose polymer brushes, where surface amino groups were first treated with succinic anhydride, and the resulting carboxyl groups were used to graft the maltose polymer. nih.gov

Key steps in this process typically involve:

Selective Deprotection: Removal of a single acetyl group from α-D-maltose octaacetate to expose a reactive hydroxyl group.

Activation: Reaction of the hydroxyl group with an activating agent like succinic anhydride to introduce a carboxyl group.

Coupling: Formation of an amide bond between the carboxylated maltose and an amine-terminated linker using standard peptide coupling reagents.

StepDescriptionTypical Reagents
1Selective DeacetylationEnzymatic hydrolysis or specific chemical reagents
2Carboxyl FunctionalizationSuccinic anhydride, Pyridine (B92270)
3Amide CouplingAmino-PEG-linker, EDC/NHS or HATU

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. The introduction of bioorthogonal handles, such as azides and alkynes, onto maltose derivatives allows for their specific and efficient ligation to other molecules via "click chemistry."

Azide (B81097) Functionalization: An azido (B1232118) group can be introduced into a maltose derivative through nucleophilic substitution. A common route starts with a partially protected maltoside, such as methyl β-maltoside. A primary hydroxyl group (e.g., at C-6') is converted into a good leaving group, typically a sulfonate ester like a mesylate or tosylate. Subsequent reaction with an azide source, such as sodium azide in a polar aprotic solvent like DMF, proceeds via an SN2 reaction to yield the corresponding 6'-azido-maltose derivative. This method provides a stable and versatile azide handle for further reactions.

Alkyne Functionalization: A terminal alkyne group can be incorporated, most commonly, through glycosylation. For example, reacting an activated maltosyl donor (e.g., acetobromo-α-maltose) with an alcohol containing a terminal alkyne, such as propargyl alcohol, under conditions that promote glycosidic bond formation (e.g., using a silver or mercury salt promoter) yields a propargyl maltoside. This molecule features a terminal alkyne ready for cycloaddition reactions. Commercially available propargyl β-D-maltoside serves as a key building block for such applications. synthose.com

Bioorthogonal HandleSynthetic PrecursorKey ReagentsReaction Type
Azide (-N₃)Maltoside with a primary -OH1. MsCl or TsCl, Pyridine 2. NaN₃ in DMFSulfonylation followed by Sₙ2 substitution
Alkyne (-C≡CH)Acetobromo-α-maltosePropargyl alcohol, Ag₂CO₃Koenigs-Knorr glycosylation

Cycloaddition and Coupling Reactions

Once functionalized with appropriate handles, maltose derivatives can undergo highly efficient and specific ligation reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. lkouniv.ac.innih.gov This reaction is exceptionally robust and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation. nih.gov

An azido-functionalized maltose derivative can be "clicked" with a molecule bearing a terminal alkyne, or conversely, an alkyne-functionalized maltose can be reacted with an azido-containing partner. The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate. lkouniv.ac.innih.gov The use of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can accelerate the reaction and protect conjugated biomolecules from damage by reactive oxygen species. nih.gov

Typical Conditions for CuAAC Reactions
ComponentReagent/ParameterTypical Concentration/AmountPurpose
Copper SourceCopper(II) Sulfate (CuSO₄)50-250 µMPrecursor to the active Cu(I) catalyst
Reducing AgentSodium Ascorbate~5 mMReduces Cu(II) to the catalytically active Cu(I) state
Ligand (Optional)THPTA5 equivalents relative to copperAccelerates reaction and stabilizes the Cu(I) catalyst
SolventAqueous buffer (e.g., phosphate)-Provides a biocompatible reaction medium
TemperatureRoom Temperature-Mild reaction conditions

Diazo coupling is a classic organic reaction that forms an azo compound (R-N=N-R'), which typically results in a brightly colored product. The reaction is an electrophilic aromatic substitution where an aryldiazonium salt (Ar-N₂⁺) acts as the electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline (B41778). wikipedia.orgorganic-chemistry.org

α-D-Maltose octaacetate itself is not a substrate for diazo coupling as it lacks an activated aromatic ring. For this reaction to be applied, the maltose derivative must first be functionalized with a suitable coupling partner. For example, a maltoside could be synthesized with a phenolic aglycone (e.g., 4-hydroxyphenyl β-D-maltoside) or an aniline derivative (e.g., 4-aminophenyl β-D-maltoside).

Once such a functionalized maltoside is prepared, it can undergo a diazo coupling reaction. The process involves two main steps:

Diazotization: An aromatic primary amine (e.g., aniline) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the reactive diazonium salt. chemicalnote.com

Coupling: The cold diazonium salt solution is then added to a solution of the functionalized maltoside. If the maltoside contains a phenolic group, the reaction is typically run under mildly alkaline conditions (pH 8-11) to deprotonate the phenol to the more strongly activating phenoxide ion. lkouniv.ac.inyoutube.com If it contains an aniline group, the reaction is run under mildly acidic conditions. The diazonium electrophile then attacks the activated aromatic ring, usually at the para position, to form the stable azo-linked glycoconjugate. wikipedia.org

This multi-step approach allows for the synthesis of well-defined glyco-dyes, where the maltose unit is covalently linked to a chromophoric azo group.

Spectroscopic and Structural Elucidation Methodologies Applied to α D Maltose Octaacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For α-D-Maltose octaacetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its configuration, connectivity, and conformation.

Proton NMR (¹H NMR) is instrumental in defining the stereochemistry and spatial arrangement of the α-D-Maltose octaacetate molecule. The chemical shifts (δ) of the ring protons are significantly influenced by the presence of the electron-withdrawing acetyl groups, causing them to resonate further downfield compared to unsubstituted maltose (B56501).

The anomeric proton of the reducing ring (H-1) is particularly diagnostic. Its chemical shift and the magnitude of its coupling constant to the adjacent proton (H-2), denoted as ³JH1,H2, are critical for confirming the α-configuration. In α-D-Maltose octaacetate, the H-1 proton typically appears as a doublet with a relatively small coupling constant (around 3-4 Hz), which is characteristic of an axial-equatorial relationship between H-1 and H-2, confirming the α-anomeric configuration.

Furthermore, the coupling constants between adjacent protons throughout both glucopyranosyl rings provide insight into the molecule's conformation. The large ³J values (typically 8-10 Hz) observed for the axial-axial couplings between H-2, H-3, H-4, and H-5 are consistent with both glucose units adopting a stable 4C₁ chair conformation in solution.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for α-D-Maltose Octaacetate in CDCl₃.
ProtonRing PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1Reducing~6.3d~3.6 (³JH1,H2)
H-1'Non-reducing~5.4d~3.8 (³JH1',H2')
Ring ProtonsBoth3.8 - 5.5m-
CH₃ (Acetyl)-1.9 - 2.2s-

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each carbon atom in α-D-Maltose octaacetate produces a distinct signal, allowing for a complete carbon count and confirming the presence of the two glucopyranosyl units and eight acetyl groups.

The chemical shifts of the anomeric carbons (C-1 and C-1') are particularly informative. The C-1 carbon of the reducing ring in the α-anomer typically resonates around 90-92 ppm, while the C-1' of the non-reducing ring in the α-(1→4) linkage appears at approximately 95-97 ppm. The carbons bearing acetate (B1210297) groups (C-2, C-3, C-4, C-6, C-2', C-3', C-4', C-6') show characteristic downfield shifts into the 68-75 ppm range compared to unsubstituted maltose. The carbonyl carbons of the eight acetyl groups are found much further downfield, typically between 169 and 171 ppm, while the acetyl methyl carbons appear upfield around 20-21 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for α-D-Maltose Octaacetate in CDCl₃.
CarbonRing PositionExpected Chemical Shift (δ, ppm)
C-1Reducing~91
C-1'Non-reducing~96
C-4Reducing (Glycosidic Link)~75
Ring Carbons (C-2,3,5,2',3',4',5')Both68 - 73
C-6, C-6'Both~62
C=O (Acetyl)-169 - 171
CH₃ (Acetyl)-20 - 21

While 1D NMR provides foundational data, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the proton network within each glucose ring, starting from an easily identifiable signal like the anomeric proton (H-1) and walking through the spin system to H-2, H-3, and so on.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon, providing a powerful method for assigning the carbon spectrum based on the already-assigned proton spectrum.

Investigating the conformation of molecules in different solvent environments can provide deeper insights into their dynamic behavior. High-pressure, high-resolution NMR spectroscopy in supercritical fluids, such as carbon dioxide (scCO₂), offers a unique, non-polar medium to study the solution structure of acetylated sugars. nih.gov

Studies on the closely related sucrose (B13894) octaacetate in scCO₂ have demonstrated the utility of this technique. nih.govresearchgate.net By analyzing ¹H NMR chemical shifts and coupling constants in this medium, it was determined that the glucopyranosyl ring maintains a stable 4C₁ chair conformation. nih.gov A study has also detailed the phase behavior of β-D-maltose octaacetate in dense CO₂, indicating that this is a viable medium for conformational analysis. researchgate.net It is expected that for α-D-Maltose octaacetate, this technique would similarly confirm the persistence of the rigid 4C₁ chair conformations for both glucose rings, even in a non-conventional, weakly interacting solvent environment. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile carbohydrate derivatives like α-D-Maltose octaacetate. chemsynlab.com The technique first separates the compound from any impurities based on its volatility and interaction with the GC column, providing a measure of its purity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. masonaco.org

The electron ionization (EI) mass spectrum of α-D-Maltose octaacetate does not typically show the molecular ion peak (M⁺) due to its instability. However, the fragmentation pattern is highly characteristic and provides significant structural information. Key fragmentation pathways for acetylated disaccharides include:

Cleavage of the glycosidic bond : This is a primary fragmentation event, leading to the formation of oxonium ions corresponding to the individual pyranose units. For α-D-Maltose octaacetate, this would produce characteristic fragment ions, such as m/z 331, which corresponds to the [C₁₄H₁₉O₉]⁺ ion of a tetra-O-acetyl-glucopyranosyl unit.

Sequential loss of acetyl groups : Fragments often show sequential losses of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the primary fragment ions.

Ring fragmentation : Further fragmentation of the pyranose ring structures leads to a series of smaller, diagnostic ions.

Table 3: Expected Key Fragment Ions in the EI Mass Spectrum of α-D-Maltose Octaacetate.
m/zProposed Fragment Identity
331[Tetra-O-acetyl-glucopyranosyl oxonium ion]⁺
289[331 - CH₂CO]⁺
242[Tri-O-acetyl-glucopyranosyl oxonium ion]⁺
169[Di-O-acetyl-glucopyranosyl oxonium ion]⁺
109[169 - CH₃COOH]⁺
43[CH₃CO]⁺ (Base Peak)

MALDI-TOF MS for Molecular Weight Verification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a crucial technique for the precise determination of the molecular weight of α-D-Maltose octaacetate, thereby verifying its elemental composition. The theoretical monoisotopic mass of α-D-Maltose octaacetate (C₂₈H₃₈O₁₉) is 678.2007 g/mol . nih.gov

In a typical MALDI-TOF MS experiment, the analyte is co-crystallized with a matrix and irradiated by a laser. This process generates singly charged molecular ions, which are then accelerated in an electric field. Their mass-to-charge ratio (m/z) is determined by their time of flight to the detector. Due to the "soft" ionization nature of MALDI, fragmentation is minimized, and the spectrum is often dominated by the molecular ion.

For α-D-Maltose octaacetate, the analysis would be expected to show a prominent peak corresponding to the sodiated adduct [M+Na]⁺, as alkali metal ions are often present in trace amounts or added to enhance ionization. Other potential adducts include the potassiated ion [M+K]⁺. The detection of these ions at their expected m/z values provides unambiguous confirmation of the compound's molecular weight.

Table 1: Theoretical and Expected m/z Values for α-D-Maltose Octaacetate in MALDI-TOF MS

Ion Species Theoretical m/z
[M+H]⁺ 679.2086
[M+Na]⁺ 701.1905

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of α-D-Maltose octaacetate is characterized by the distinct absorption bands corresponding to its ester and alkyl groups. The complete acetylation of maltose removes the broad O-H stretching band that would be prominent in the spectrum of the parent sugar.

The most significant features in the IR spectrum of α-D-Maltose octaacetate are the strong absorption bands associated with the eight acetate groups. These include:

C=O Stretching: A very strong and sharp absorption band is expected in the region of 1740-1750 cm⁻¹. This peak is characteristic of the carbonyl group in saturated aliphatic esters.

C-O Stretching: Strong absorptions corresponding to the C-O single bonds of the ester groups are expected to appear in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions. These bands are also associated with the glycosidic linkage and the pyranose ring ethers.

C-H Stretching and Bending: Absorptions due to the stretching of C-H bonds in the methyl and methine groups appear just below 3000 cm⁻¹. Bending vibrations for these groups are observed in the 1370-1470 cm⁻¹ range.

The absence of a broad band in the 3200-3600 cm⁻¹ region confirms the complete acetylation of all hydroxyl groups.

Table 2: Characteristic Infrared Absorption Bands for α-D-Maltose Octaacetate

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Ester (C=O) Stretch 1740 - 1750 Strong, Sharp
Ester (C-O) Asymmetric Stretch 1200 - 1250 Strong
Ring/Ester (C-O) Symmetric Stretch 1000 - 1100 Strong
Alkyl (C-H) Stretch 2850 - 3000 Medium

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the bond lengths, bond angles, and torsional angles of α-D-Maltose octaacetate, revealing the preferred conformation of the pyranose rings and the geometry of the α-(1→4) glycosidic linkage.

While a crystal structure for the anomeric counterpart, β-D-Maltose octaacetate, has been reported, a comprehensive search of scientific literature and crystallographic databases did not yield a publicly available crystal structure for the α-anomer (CAS 6920-00-9). Therefore, specific experimental data for its solid-state conformation cannot be presented.

Should a suitable single crystal of α-D-Maltose octaacetate be grown and analyzed, the crystallographic data would elucidate key structural parameters. This would include the determination of the crystal system, space group, and unit cell dimensions, as well as the precise conformation of the two glucopyranose rings (e.g., ⁴C₁ chair) and the critical Φ (phi) and Ψ (psi) torsion angles that define the orientation across the glycosidic bond.

Table 3: Structural Parameters Obtainable from X-ray Crystallography of α-D-Maltose Octaacetate

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Ring Conformation The puckering of the two glucopyranose rings (expected to be ⁴C₁).
Glycosidic Torsion Angles (Φ/Ψ) The dihedral angles defining the conformation around the α-(1→4) linkage.

Computational and Theoretical Studies on α D Maltose Octaacetate and Its Derivatives

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule as flexible as α-D-Maltose octaacetate, MD simulations are invaluable for exploring its conformational landscape—the full range of three-dimensional shapes the molecule can adopt. Complex carbohydrates are known to exist as an ensemble of conformations in solution rather than a single, rigid structure nih.gov.

The simulation process involves calculating the forces between atoms and using these forces to predict their subsequent motion based on Newton's laws. By tracking these movements over billions of small time steps, a trajectory of the molecule's dynamic behavior is generated. Analysis of this trajectory reveals the most probable conformations, the energy barriers between them, and how the molecule's shape fluctuates in response to its environment. For α-D-Maltose octaacetate, the presence of eight bulky acetyl groups significantly influences its conformational freedom compared to its parent molecule, maltose (B56501). These groups introduce steric hindrance and specific non-bonded interactions that shape the accessible conformational space.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules acs.org. Unlike MD, which uses classical mechanics, DFT calculations solve equations based on the density of electrons to determine the molecule's energy and other electronic properties. This approach provides a detailed understanding of chemical bonding, reactivity, and stability.

For α-D-Maltose octaacetate, DFT calculations can be used to optimize its molecular geometry, finding the most stable (lowest energy) arrangement of its atoms. A study on the parent molecule, α-maltose, used DFT to show how the orientation of its hydroxyl groups significantly influences the geometry and energy of the glycosidic bond researchgate.net. Similarly, for the octaacetate derivative, DFT could elucidate how the rotational positions of the eight acetyl groups affect the molecule's electronic properties, such as the distribution of charge and the location of molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's stability and its potential for chemical reactions. The energy difference between various conformers can be precisely calculated, providing a quantum mechanical validation for the conformational landscapes explored by MD simulations.

Calculated PropertySignificance for α-D-Maltose Octaacetate
Optimized Molecular GeometryPredicts the most stable 3D structure and bond lengths/angles.
Ground State EnergyDetermines the overall stability of the molecule and relative stability of different conformers.
Electron Density DistributionReveals regions of the molecule that are electron-rich or electron-poor, indicating sites for potential intermolecular interactions.
HOMO/LUMO EnergiesHelps predict chemical reactivity and electronic transition properties.
Vibrational FrequenciesCorrelates with infrared spectroscopy data to confirm structural assignments.

Conformational Analysis of Glycosidic Linkages

Φ (phi): Defined by the atoms O5'—C1'—O4—C4

Ψ (psi): Defined by the atoms C1'—O4—C4—C5

By systematically rotating these bonds and calculating the potential energy at each position, a conformational energy map (or Ramachandran plot for carbohydrates) can be created nih.gov. These maps show the low-energy, sterically allowed regions for the Φ and Ψ angles, as well as the high-energy, forbidden regions.

For the parent maltose molecule, computational studies have established the preferred conformations around its glycosidic linkage. However, in α-D-Maltose octaacetate, the hydroxyl groups are replaced by much larger acetyl groups. This peracetylation introduces significant steric bulk, which is expected to restrict the rotational freedom around the glycosidic bond. The acetyl groups at the C6, C3, and C2 positions would likely clash in many of the conformations that are accessible to unsubstituted maltose, resulting in a more constrained conformational energy map with fewer and more well-defined low-energy regions.

Dihedral AngleDefining AtomsSignificance
Φ (phi)O5'—C1'—O4—C4Describes rotation around the C1'-O4 bond.
Ψ (psi)C1'—O4—C4—C5Describes rotation around the O4-C4 bond.

Modeling of Interactions in Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a key formulation strategy in the pharmaceutical industry to improve the solubility and bioavailability of poorly water-soluble drugs. In an ASD, a drug (Active Pharmaceutical Ingredient, or API) is dispersed in an amorphous carrier, often a polymer. While polymers are common, low molecular weight excipients are also being explored.

Recent studies have investigated the use of β-D-Maltose octaacetate (referred to as acMAL) as a low molecular weight excipient to form physically stable ASDs with drugs like ibuprofen and etoricoxib nih.govmdpi.comacs.org. Although this research used the β-anomer, the findings provide significant insight into how a peracetylated maltose molecule interacts in these systems. In these studies, molecular dynamics and thermal analysis were used to understand the interactions between the drug and the excipient. It was found that β-D-Maltose octaacetate effectively inhibited the recrystallization of the amorphous drugs, thereby enhancing their physical stability nih.govmdpi.com. The stabilizing effect was attributed to the formation of hydrogen bonds between the drug molecules and the acetyl groups of the maltose derivative acs.org. Furthermore, the application of β-D-Maltose octaacetate significantly improved the water solubility of the drugs compared to their crystalline forms nih.gov. These findings highlight the potential of acetylated saccharides like α-D-Maltose octaacetate as effective stabilizing excipients in ASD formulations.

APIExcipientObserved EffectUnderlying Mechanism
Ibuprofenβ-D-Maltose octaacetateEnhanced physical stability, inhibited recrystallization. nih.govacs.orgFormation of hydrogen bonds between API and excipient. acs.org
Etoricoxibβ-D-Maltose octaacetateImproved physical stability against recrystallization. mdpi.comStrong intermolecular interactions and antiplasticization effect. mdpi.com
Celecoxibβ-D-Maltose octaacetateEnhanced water solubility (6-12 times greater). nih.govFormation of a stable, amorphous binary system. nih.gov

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and calculating the structure and energy of transition states. For reactions involving α-D-Maltose octaacetate, such as its synthesis, hydrolysis (deacetylation), or its use as a glycosyl donor, theoretical methods can map out the entire reaction pathway.

Using methods like DFT, researchers can model the step-by-step transformation from reactants to products. A key goal is to locate the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. A computational study on the acid-catalyzed deacetylation of related per-acetylated aryl glycosides successfully used DFT to calculate the activation barriers for the removal of different acetyl groups nih.gov. It was found that the acetyl group at the C-2 position had the highest activation barrier, explaining its lower reactivity and allowing for regioselective synthesis nih.gov.

A similar computational approach could be applied to α-D-Maltose octaacetate to predict which of its eight acetyl groups is most reactive under specific conditions or to model its behavior in glycosylation reactions. This predictive capability can guide synthetic strategies and provide a fundamental understanding of the molecule's chemical reactivity.

Advanced Research Applications in Chemical and Material Sciences

Precursor in Supramolecular Chemistry

The unique structural characteristics of α-D-Maltose octaacetate make it a valuable starting material in the construction of ordered, non-covalently linked molecular systems. Its ability to be chemically modified allows for the introduction of functionalities that drive self-assembly processes.

Formation of Self-Assembling Systems (e.g., Micelles, Hydrogels)

While direct studies detailing the use of α-D-Maltose octaacetate in the formation of micelles and hydrogels are not prevalent, its role as a precursor is implied in the synthesis of maltose-based amphiphiles. Researchers have successfully created supramolecular self-assembled arrangements of maltose (B56501) glyconanoparticles. nih.gov These complex structures are formed from maltose neoglycoconjugates which possess an amphiphilic character, having both a hydrophilic sugar head and a lipophilic spacer. nih.gov The synthesis of such neoglycoconjugates often begins with a protected form of the carbohydrate, such as the octaacetate, to allow for selective modification and the introduction of the hydrophobic tail, a necessary step for creating amphiphilicity that drives the formation of micelles and hydrogels in aqueous environments.

Design of Photoresponsive Carbohydrate Systems

The integration of photoresponsive units into carbohydrate structures allows for external control over their properties and functions. While specific research directly employing α-D-Maltose octaacetate in the design of photoresponsive systems is not widely documented, the general principles of creating such systems often involve the chemical modification of a protected sugar backbone. This allows for the covalent attachment of photoisomerizable moieties, such as azobenzenes. The protected nature of α-D-Maltose octaacetate makes it a suitable candidate for such synthetic strategies, enabling the precise placement of photoresponsive groups to influence the carbohydrate's conformation or its interaction with other molecules upon light irradiation.

Building Block for Glycoconjugate Synthesis

α-D-Maltose octaacetate is a key intermediate in the synthesis of glycoconjugates, which are vital tools for studying biological processes. The acetyl groups serve as protecting groups that can be selectively removed to allow for the attachment of the maltose unit to proteins and peptides.

Neoglycoprotein Synthesis for Biochemical Probes

Neoglycoproteins, which are synthetic proteins covalently linked to carbohydrates, are invaluable as biochemical probes to investigate carbohydrate-protein interactions. α-D-Maltose octaacetate can be utilized as a starting material in the synthesis of these important molecules. For instance, maltose-functionalized nanoparticles have been prepared, which are essentially a form of neoglycoprotein at the nanoscale. nih.gov The synthesis of such materials typically involves the chemical activation of the carbohydrate, often starting from its peracetylated form, to enable its conjugation to a protein or nanoparticle surface.

Preparation of Glycopeptide Libraries

Glycopeptide libraries are powerful tools for high-throughput screening of carbohydrate-binding proteins and for the development of new therapeutics. The synthesis of these libraries often requires well-defined glycosylated amino acid building blocks. While direct evidence for the use of α-D-Maltose octaacetate is not explicitly detailed in broad reviews, the synthesis of complex glycopeptides often relies on the use of protected carbohydrate precursors. The principles of solid-phase glycopeptide synthesis would permit the use of a maltosyl donor, derived from α-D-Maltose octaacetate, for incorporation into peptide sequences.

Role in Carbohydrate-Based Catalysis

Synthesis of Chiral Organocatalysts

Carbohydrates, being one of the most abundant and cost-effective sources of chirality in nature, represent a versatile molecular scaffold for the development of organocatalysts. rsc.org Their inherent structural diversity, high optical purity, and numerous functional groups make them an attractive framework for creating catalysts that can enhance the efficiency and selectivity of asymmetric transformations. rsc.org The synthesis of organocatalysts from carbohydrates often involves modifying the sugar's hydroxyl groups to introduce catalytically active moieties.

While the broader class of carbohydrates has been extensively explored for this purpose, the specific application of a-D-Maltose octaacetate as a direct precursor for chiral organocatalysts is an area of specialized research. The general strategy involves leveraging the chiral backbone of the sugar to create a stereochemically defined environment around a catalytic center. This can be achieved by selectively de-acetylating certain positions on the maltose unit and introducing catalytically active groups such as amines, thioureas, or phosphines. These sugar-based catalysts have been successfully employed in a variety of asymmetric reactions. nih.govmdpi.com

Table 1: Asymmetric Reactions Catalyzed by Carbohydrate-Based Organocatalysts

Reaction Type Catalyst Features Reference
Michael Addition Chiral amine-thiourea catalysts with sugar moieties. mdpi.com mdpi.com
Aldol (B89426) Reaction Bifunctional thioureas containing carbohydrate moieties. mdpi.com mdpi.com
Mannich Reaction Sugar-based primary amines. researchgate.net researchgate.net
Epoxidation Sugar ketones. nih.gov nih.gov
Diels-Alder Reaction Not explicitly detailed in the provided search results.

Application in Asymmetric Synthesis

The organocatalysts derived from carbohydrates have demonstrated significant potential in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. nih.govnih.gov The unique three-dimensional structure of the sugar scaffold plays a crucial role in controlling the stereochemical outcome of the reaction, leading to high levels of enantioselectivity. rsc.org

Carbohydrate-based organocatalysts have been successfully applied in a range of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions. mdpi.comresearchgate.net For instance, chiral amine-thiourea catalysts incorporating sugar moieties have been frequently used in asymmetric Michael additions. mdpi.com Similarly, bifunctional thioureas with carbohydrate components have proven effective in catalyzing stereoselective aldol reactions. mdpi.com The enantiomeric excess (ee) achieved in these reactions is often high, demonstrating the efficacy of the carbohydrate backbone in inducing chirality. While the general principle of using carbohydrate-derived catalysts is well-established, specific and detailed research findings on catalysts synthesized directly from this compound were not prominent in the reviewed literature. However, the foundational knowledge from the broader field of carbohydrate-based organocatalysis suggests a strong potential for this compound in this domain.

Material Science Innovations

In the realm of material science, the unique physicochemical properties of this compound have been harnessed for innovative applications, particularly in the development of materials with a high affinity for carbon dioxide and in pharmaceutical formulations.

There is a growing interest in the development of CO₂-philic (carbon dioxide-loving) compounds for various applications, including their use as pharmaceutical excipients and as surfactants for microemulsion systems in CO₂-based processes. biosynth.comchemsynlab.com Acetylated sugar derivatives have been shown to exhibit high solubility in liquid and supercritical carbon dioxide (scCO₂). nih.gov Specifically, b-D-Maltose octaacetate has been identified as a useful CO₂-philic compound. biosynth.comchemsynlab.com

The CO₂-philicity of acetylated sugars is attributed to the favorable interactions between the acetyl groups and carbon dioxide molecules. This property makes them suitable for use in processes that utilize supercritical CO₂ as a green solvent. The development of polymers from sugars and CO₂ is also an active area of research, aiming to create biodegradable and biocompatible materials from renewable resources. rsc.orgresearchgate.netbath.ac.uk

Table 2: Properties and Applications of CO₂-Philic Compounds

Property Description Potential Applications Reference
High Solubility in scCO₂ The compound readily dissolves in supercritical carbon dioxide. Green chemistry processes, extractions, and purifications. nih.gov
Favorable Interactions The acetyl groups on the sugar derivative interact favorably with CO₂ molecules. Enhanced performance in CO₂-based systems. nih.gov

Amorphous solid dispersions (ASDs) are a key formulation strategy for improving the oral bioavailability of poorly water-soluble drugs. nih.govsemanticscholar.orgnih.gov In an ASD, the drug is dispersed in an amorphous state within a carrier matrix, which enhances its dissolution rate and solubility. nih.gov Excipients play a critical role in stabilizing the amorphous form of the drug and preventing its recrystallization. semanticscholar.org

Octaacetyl-beta-maltose is utilized in the pharmaceutical industry as an excipient. guidechem.com Its role in ASDs can be multifaceted. The acetylated nature of the molecule can enhance its compatibility with both the drug and the polymer matrix, acting as a plasticizer to improve the processability of the formulation, for example, during hot-melt extrusion. semanticscholar.org Furthermore, by interacting with the drug molecules, it can inhibit their crystallization, thereby maintaining the amorphous state and ensuring the enhanced solubility of the drug over time. The use of sugar-based excipients is advantageous due to their biocompatibility and biodegradability.

Historical Trajectories and Methodological Advancements in α D Maltose Octaacetate Chemistry

Evolution of Acetylated Carbohydrate Chemistry

The origins of acetylated carbohydrate chemistry are intrinsically linked to the foundational work of late 19th and early 20th-century chemists who first sought to unravel the complex structures of sugars. Acetylation, the process of introducing acetyl functional groups, quickly emerged as an indispensable tool.

In the early days of sugar chemistry, pioneers like Emil Fischer faced the immense challenge of working with carbohydrates, which are notoriously difficult to handle due to their high polarity, water solubility, and tendency to form complex mixtures of isomers in solution. ias.ac.in Fischer's groundbreaking work, including the development of the Fischer projection in 1891, provided a systematic way to represent the stereochemistry of these molecules, laying the groundwork for future synthetic efforts. wikipedia.org

The introduction of acetylation provided a crucial breakthrough. By converting the multiple hydrophilic hydroxyl (-OH) groups of a sugar into acetate (B1210297) esters, chemists could dramatically alter the molecule's properties. This transformation had several key advantages:

Protection of Hydroxyl Groups : Acetylation serves as a robust method for protecting the hydroxyl groups from unwanted reactions, allowing chemists to perform selective modifications at other positions, such as the anomeric carbon. rsc.org

Increased Solubility : Per-O-acetylated sugars, like α-D-Maltose octaacetate, are soluble in a wide range of organic solvents, which greatly facilitates reactions, purification (e.g., chromatography), and characterization. wikipedia.org

Enhanced Crystallinity : Acetylated derivatives often exhibit a higher tendency to crystallize, which was historically vital for purification and structural analysis through techniques like X-ray crystallography.

Early methods for acetylation were effective but often harsh, typically involving the use of acetic anhydride (B1165640) with a catalyst such as sodium acetate or zinc chloride. semanticscholar.orgarchivepp.com Despite these harsh conditions, the ability to produce fully acetylated derivatives was a significant step forward, enabling the synthesis of important intermediates like acetylglycosyl halides, which are versatile building blocks for creating glycosidic bonds. nist.gov This fundamental technique of acetylation set the stage for the synthesis of disaccharides and other complex glycoconjugates, transforming carbohydrates from intractable natural substances into manageable synthetic targets. nist.gov

Key Methodological Developments in Synthesis and Characterization

The journey from early, brute-force acetylation methods to the sophisticated techniques available today marks a significant advancement in organic chemistry. These developments have enabled more efficient, selective, and scalable syntheses of α-D-Maltose octaacetate and related compounds, while modern analytical methods have provided unprecedented insight into their structures.

Synthesis

The synthesis of acetylated sugars has evolved from classical methods to highly optimized catalytic processes. Initially, reactions required a large excess of acetic anhydride in the presence of a base like pyridine (B92270), which served as both a catalyst and a solvent despite its toxicity. rsc.org Over time, research has focused on developing milder, more efficient, and environmentally friendly protocols.

Key developments include:

Improved Catalysis : The introduction of catalysts like perchloric acid demonstrated that acetylation could be achieved rapidly without external heating. semanticscholar.org More advanced methods utilize Lewis acids, organocatalysts, and metal catalysts to achieve high yields under mild conditions. nih.govmdpi.com For instance, stannic tetrachloride is used to catalyze the glycosylation of alcohols using sugar octaacetates as starting materials. cdnsciencepub.com

Solvent-Free and Greener Approaches : To avoid toxic solvents like pyridine, methods using supramolecular catalysts (e.g., potassium fluoride (B91410) with 18-crown-6) under solvent-free conditions have been developed. rsc.org

Regioselective Methods : A significant challenge in carbohydrate chemistry is the selective modification of one hydroxyl group among many. Methodologies have been developed for the regioselective acetylation of unprotected sugars, particularly at the more reactive anomeric position, often using aqueous conditions. researchgate.netnih.gov

Microwave-Assisted Synthesis : Modern techniques such as microwave irradiation can dramatically reduce reaction times. The synthesis of α-D-Maltose octaacetate can be accomplished efficiently using zinc chloride and acetic anhydride under microwave conditions. chemicalbook.com

Table 1: Comparison of Synthetic Methods for Carbohydrate Acetylation

Method Reagents/Catalysts Conditions Advantages
Classical Acetic Anhydride, Sodium Acetate High Temperature Established, simple reagents archivepp.com
Pyridine-Based Acetic Anhydride, Pyridine Room Temp. to Mild Heat Effective, widely used historically rsc.org
Acid Catalysis Acetic Anhydride, Perchloric Acid Rapid, Room Temp. Fast reaction, no external heat needed semanticscholar.org
Supramolecular Acetic Anhydride, KF/18-crown-6 Solvent-Free Avoids toxic solvents like pyridine rsc.org
Microwave Acetic Anhydride, ZnCl₂ Microwave Irradiation Very rapid synthesis chemicalbook.com
Anomeric Thioacetic Acid, DMC, Base Aqueous, 0 °C Selective for the anomeric position nih.gov

Characterization

The structural elucidation of acetylated carbohydrates has been revolutionized by the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) : The development of soft ionization techniques in the late 1980s, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), was a watershed moment for carbohydrate analysis. acs.orgacs.org These methods allow for the ionization of large, non-volatile molecules like oligosaccharide acetates without significant fragmentation. nih.gov Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected ion and analyzing the resulting pieces. This fragmentation pattern, often interpreted using established nomenclature, can reveal the sequence of monosaccharides and the positions of the glycosidic linkages. nih.gov

Table 2: Key Characterization Techniques for Acetylated Carbohydrates

Technique Information Obtained Application to α-D-Maltose Octaacetate
1D NMR (¹H, ¹³C) Confirms presence of acetyl groups, provides chemical shift data, determines anomeric configuration (α/β) via coupling constants. researchgate.net Verifies complete acetylation and the α-linkage.
2D NMR (COSY, HSQC) Assigns proton and carbon signals, establishes connectivity within each sugar ring. wikipedia.orgrsc.org Unambiguously assigns every proton and carbon in both glucose units.
Mass Spectrometry (MS) Determines molecular weight, confirming the correct number of acetyl groups. nih.gov Confirms the molecular formula C₂₈H₃₈O₁₉.
Tandem MS (MS/MS) Provides fragmentation patterns that help elucidate the glycosidic linkage and sequence. nih.gov Differentiates it from isomers like cellobiose octaacetate through fragmentation analysis.

Impact on Broader Carbohydrate Research Paradigms

The ability to synthesize and characterize acetylated carbohydrates, including α-D-Maltose octaacetate, has had a profound impact on glycoscience, enabling progress in fields from synthetic chemistry to cell biology.

Per-O-acetylated sugars are critical synthetic intermediates . Their stability and solubility in organic solvents make them ideal starting materials for the synthesis of more complex molecules. rsc.orgurmia.ac.ir For example, acetylated disaccharides can be converted into glycosyl donors (e.g., trichloroacetimidates or glycosyl halides) and then used to build larger oligosaccharides, which are essential for studying the biological roles of glycans. nist.govurmia.ac.ir

Furthermore, the acetylation of sugars has been instrumental in the field of metabolic glycoengineering . The acetyl groups render the polar sugar molecules more hydrophobic, significantly enhancing their ability to cross cell membranes. mdpi.com Once inside the cell, non-specific esterase enzymes remove the acetyl groups, releasing the native sugar. This strategy is widely used to introduce unnatural or labeled monosaccharide analogs into cellular glycosylation pathways. nih.govresearchgate.net By tracking these analogs, researchers can study the complex roles of glycans in processes like cell signaling, immune response, and disease progression. While this has been a powerful tool, recent studies have noted that peracetylated sugars can sometimes participate in non-enzymatic side reactions, a factor that researchers must consider. researchgate.net

In a historical context, the development of acetylation techniques was a paradigm shift that made complex carbohydrates accessible to systematic chemical investigation. nih.govscispace.com It allowed for the chemical confirmation of structures that had been painstakingly deduced through indirect methods, solidifying the foundations of carbohydrate chemistry and paving the way for the modern era of glycoscience, where the synthesis and study of complex glycans continue to be a vibrant area of research. acs.org

Q & A

Basic Questions

Q. What established protocols are recommended for synthesizing α-D-Maltose octaacetate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves acetylation of maltose using acetic anhydride in the presence of a catalyst (e.g., pyridine or sulfuric acid). Purity validation employs chromatographic techniques such as HPLC, with retention time comparison to standards . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) confirms structural integrity by identifying acetyl group integration and anomeric proton signals . Melting point analysis (≥78°C) and refractive index measurements (e.g., 1.505) further corroborate purity .

Q. What analytical techniques are critical for characterizing α-D-Maltose octaacetate’s structural and physical properties?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection quantifies impurities and validates purity (>98%) .
  • Spectroscopy : FT-IR identifies acetyl group absorption bands (~1740 cm1^{-1} for ester C=O), while NMR resolves stereochemical configuration and substitution patterns .
  • Particle Analysis : Laser diffraction (LD) and dynamic image analysis assess particle morphology, critical for formulation studies .

Q. What safety protocols are essential when handling α-D-Maltose octaacetate in laboratory settings?

  • Methodological Answer : Acute toxicity studies in rodents indicate low oral toxicity (LD50_{50} >5000 mg/kg), but proper PPE (gloves, lab coats) is required to avoid dermal exposure . Neutral ethanol is recommended for solubility testing to minimize reactivity . Storage should be in sealed containers under ambient conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological effects of α-D-Maltose octaacetate across cell models?

  • Methodological Answer : Contradictory findings (e.g., pro-proliferative vs. anti-tumor effects) may arise from cell-type-specific responses or variations in experimental design (e.g., concentration gradients, exposure duration). Systematic dose-response assays, paired with transcriptomic profiling (RNA-seq), can identify threshold effects and molecular targets. Cross-validation using isogenic cell lines or 3D organoid models improves reproducibility .

Q. What strategies enhance α-D-Maltose octaacetate’s stability in drug delivery formulations?

  • Methodological Answer : Stability challenges include hydrolysis of acetyl groups under alkaline conditions. Formulation strategies:

  • pH Optimization : Buffered systems (pH 5–6) minimize deacetylation .
  • Lyophilization : Reduces aqueous degradation during storage .
  • Encapsulation : Lipid nanoparticles or cyclodextrin complexes shield ester bonds from enzymatic cleavage . Degradation products (e.g., mono-/di-acetylated derivatives) should be monitored via LC-MS .

Q. How does the acetyl substitution pattern influence α-D-Maltose octaacetate’s performance in controlled-release systems?

  • Methodological Answer : Full acetylation (octa-substitution) increases hydrophobicity, slowing dissolution rates. Comparative studies with partially acetylated analogs (e.g., hepta- or hexa-acetates) using Franz diffusion cells reveal release kinetics. Molecular dynamics simulations predict interactions with polymer matrices (e.g., PLGA), guiding scaffold design for sustained release .

Q. What experimental approaches validate α-D-Maltose octaacetate’s role in stem cell differentiation protocols?

  • Methodological Answer : In vitro differentiation assays (e.g., osteogenic/chondrogenic induction) paired with qPCR for lineage-specific markers (e.g., Runx2, Sox9) quantify efficacy. Mechanistic studies using siRNA knockdown of acetyl-CoA transporters clarify metabolic modulation . Contradictions in differentiation outcomes (e.g., adipogenic vs. osteogenic bias) may reflect culture media composition, requiring factorial experimental designs .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in particle size data for α-D-Maltose octaacetate across analytical techniques?

  • Methodological Answer : Discrepancies between laser diffraction (LD) and dynamic image analysis arise from particle shape assumptions (spherical vs. needle-like). Triangulation with scanning electron microscopy (SEM) validates morphology. Statistical tools (e.g., principal component analysis) differentiate method-specific biases .

Q. What computational methods predict α-D-Maltose octaacetate’s ecological impact, given limited ecotoxicity data?

  • Methodological Answer : Structure-Activity Relationship (SAR) models estimate aquatic toxicity using logP (XLogP3 ~8.1) and topological polar surface area (152 Ų). Comparative analysis with sucrose octaacetate (LC50_{50} >100 ppm for fish) informs risk assessments, while biodegradation assays (OECD 301F) quantify mineralization rates .

Tables for Key Data

Property Value/Method Reference
Molecular FormulaC28_{28}H38_{38}O19_{19}
Melting Point≥78°C
Acute Oral Toxicity (LD50_{50})>5000 mg/kg (rat)
LogP (XLogP3)8.1

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.